molecular formula C17H17FO B1327761 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898780-82-0

3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327761
M. Wt: 256.31 g/mol
InChI Key: FVBNTGNICIEMQO-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone” is a complex organic compound. Based on its name, it likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, a cellulose 3,5-dimethylphenyl carbamate derivative was prepared by a combination of carbonate aminolysis and isocyanate chemistry .

Scientific Research Applications

Electroactive Polymer Research

3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide, related compounds to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been used in electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responsiveness, with a notable redox potential at 1.3 V, indicating its potential in electronic applications (Yamamoto et al., 1992).

Crystallography and Structural Analysis

Research into polymorphs and solvates of bis-phenols, which include compounds similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been conducted. These studies focus on their crystal structures and interactions, like O–H···O and C–H···F–C interactions, which are essential for understanding molecular assembly and materials design (Nath & Baruah, 2013).

Synthesis of Aryl-Substituted Compounds

In the field of organic chemistry, synthesis techniques involving aryl-substituted triamidoamine ligands, which are structurally related to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, have been explored. These compounds are important for developing molybdenum complexes used in various chemical processes (Greco et al., 1998).

Polymer Research

Studies have been conducted on poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups, akin to the structure of 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone. These membranes display high alkaline stability and conductivity, making them relevant in fields like fuel cell technology (Shi et al., 2017).

Luminescence Sensing

The creation of lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, structurally similar to 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone, has been explored. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors in chemical analysis (Shi et al., 2015).

Future Directions

While specific future directions for “3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone” are not available, research into similar compounds continues to be a topic of interest .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBNTGNICIEMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644906
Record name 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898780-82-0
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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